molecular formula C8H14O5 B8196561 (3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

(3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Cat. No.: B8196561
M. Wt: 190.19 g/mol
InChI Key: JAUQZVBVVJJRKM-DBRKOABJSA-N
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Preparation Methods

The synthesis of (3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol typically involves the use of 1,2-O-isopropylidene-D-allofuranose as a starting material. The reaction proceeds through the following steps :

    Oxidation: 1,2-O-isopropylidene-D-allofuranose is oxidized using sodium periodate in a mixture of methanol and water at 0°C to room temperature for 3 hours.

    Reduction: The resulting product is then reduced using sodium tetrahydroborate in ethanol at 0°C to room temperature for 16 hours.

    Purification: The final product is purified by column chromatography over silica gel using a gradient elution of dichloromethane and methanol.

Chemical Reactions Analysis

Alpha-D-ribofuranose, 1,2-O-(1-methylethylidene)- undergoes various chemical reactions, including :

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include sodium periodate for oxidation and sodium tetrahydroborate for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Alpha-D-ribofuranose, 1,2-O-(1-methylethylidene)- is widely used in scientific research, particularly in glycobiology . Its applications include:

    Carbohydrate Chemistry: Studying the structure, synthesis, and function of carbohydrates.

    Enzymology: Investigating the enzymes involved in glycan formation and degradation.

    Protein-Glycan Recognition: Understanding how proteins recognize and interact with glycans.

    Biological Systems: Exploring the role of glycans in various biological processes.

Mechanism of Action

The mechanism of action of (3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves its interaction with various molecular targets and pathways in biological systems. It plays a role in carbohydrate chemistry and enzymology, influencing glycan formation and degradation .

Comparison with Similar Compounds

Alpha-D-ribofuranose, 1,2-O-(1-methylethylidene)- can be compared with other similar compounds such as :

    D-Ribofuranose, 2,3-O-(1-methylethylidene), 1,5-diacetate: Used in glycobiology research.

    1,2-O-Isopropylidene-α-D-ribofuranose: Another derivative of ribose with similar applications.

The uniqueness of (3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol lies in its specific structure and the particular reactions it undergoes, making it valuable for specific biochemical studies.

Properties

IUPAC Name

(3aR,5R,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUQZVBVVJJRKM-DBRKOABJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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